2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with chloro, iodo, and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 2-Chloro-5-iodopyridine with phenylboronic acid dimethyl ester under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phenylsulfonyl group can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, while the chloro and iodo groups can participate in various chemical interactions that modulate the compound’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodopyridine: A simpler analog without the phenylsulfonyl group.
Phenylsulfonyl-substituted pyridines: Compounds with similar sulfonyl substitution but different halogen groups.
Uniqueness
2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both chloro and iodo groups, along with the phenylsulfonyl moiety, allows for a wide range of chemical modifications and applications that are not possible with simpler analogs .
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-chloro-5-iodopyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-12-7-9-6-10(15)8-16-13(9)17(12)20(18,19)11-4-2-1-3-5-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHKWBKFIWRCPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701179168 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 2-chloro-5-iodo-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701179168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1305324-68-8 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 2-chloro-5-iodo-1-(phenylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1305324-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine, 2-chloro-5-iodo-1-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701179168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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